Balsalazide (sodium hydrate)
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Overview
Description
Balsalazide (sodium hydrate) is an anti-inflammatory drug primarily used in the treatment of inflammatory bowel diseases such as ulcerative colitis. It is a prodrug that releases mesalazine (5-aminosalicylic acid) in the colon, which exerts the therapeutic effect . Balsalazide is known for its ability to deliver the active drug directly to the site of inflammation in the colon, making it effective in reducing inflammation and promoting remission in patients with ulcerative colitis .
Preparation Methods
The preparation of balsalazide (sodium hydrate) involves several key steps:
Acylation Reaction: Paranitrobenzoyl chloride reacts with beta-alanine in a sodium hydroxide water solution to form paranitrobenzoyl-beta-alanine.
Reduction Reaction: Paranitrobenzoyl-beta-alanine is reduced using hydrazine hydrate as the reducing agent and ferric chloride hexahydrate as the catalyst in water, yielding paraminobenzoyl-beta-alanine.
Diazotization and Coupling Reaction: Paraminobenzoyl-beta-alanine undergoes diazotization followed by a coupling reaction to produce balsalazide acid.
Salt Formation: Balsalazide acid is then converted to balsalazide disodium through a salt-forming reaction.
These methods are advantageous due to the availability of raw materials, mild reaction conditions, and high yield rates, making them suitable for industrial production .
Chemical Reactions Analysis
Balsalazide (sodium hydrate) undergoes several types of chemical reactions:
Hydrolysis: Balsalazide is hydrolyzed in the colon to release mesalazine and an inert carrier molecule.
Oxidation: Under oxidative conditions, balsalazide can degrade, which is a consideration in its stability analysis.
Common reagents used in these reactions include hydrazine hydrate, ferric chloride hexahydrate, and sodium hydroxide . The major products formed from these reactions are mesalazine and the inert carrier molecule .
Scientific Research Applications
Balsalazide (sodium hydrate) has several scientific research applications:
Medicine: It is primarily used to treat mild-to-moderate ulcerative colitis by delivering mesalazine to the colon It has also shown potential in the management of Crohn’s disease.
Industry: The compound’s synthesis and production methods are studied to improve yield and reduce costs in pharmaceutical manufacturing
Mechanism of Action
Balsalazide (sodium hydrate) works by delivering mesalazine to the large intestine, where it is cleaved by bacterial azoreduction . Mesalazine exerts its anti-inflammatory effects locally in the gastrointestinal tract by inhibiting the synthesis of pro-inflammatory mediators such as leukotrienes and prostaglandins . It also modulates the mucosal prostaglandin profile and mucosal electrolyte transport . The exact molecular targets and pathways involved are not fully understood, but mesalazine’s local action in the colon is crucial for its therapeutic effects .
Comparison with Similar Compounds
Balsalazide (sodium hydrate) is compared with other similar compounds such as:
Mesalazine (5-aminosalicylic acid): The active moiety released by balsalazide.
Sulfasalazine: Another prodrug that releases mesalazine in the colon.
Olsalazine: A dimer of mesalazine that is also used to treat ulcerative colitis.
Balsalazide’s uniqueness lies in its ability to deliver a high concentration of the active drug directly to the site of inflammation in the colon, making it more effective and better tolerated than some of its counterparts .
Properties
Molecular Formula |
C17H17N3Na2O8 |
---|---|
Molecular Weight |
437.3 g/mol |
IUPAC Name |
disodium;3-[[4-[(3-carboxy-4-oxidophenyl)diazenyl]benzoyl]amino]propanoate;dihydrate |
InChI |
InChI=1S/C17H15N3O6.2Na.2H2O/c21-14-6-5-12(9-13(14)17(25)26)20-19-11-3-1-10(2-4-11)16(24)18-8-7-15(22)23;;;;/h1-6,9,21H,7-8H2,(H,18,24)(H,22,23)(H,25,26);;;2*1H2/q;2*+1;;/p-2 |
InChI Key |
XDCNKOBSQURQOZ-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCC(=O)[O-])N=NC2=CC(=C(C=C2)[O-])C(=O)O.O.O.[Na+].[Na+] |
Origin of Product |
United States |
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